Cas no 2229082-25-9 (2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine)

2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
- EN300-1918283
- 2229082-25-9
-
- インチ: 1S/C11H11BrN2/c12-7-1-2-10-6(3-7)4-11(14-10)8-5-9(8)13/h1-4,8-9,14H,5,13H2
- InChIKey: PWOBNOJHMLEHNE-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(C1CC1N)N2
計算された属性
- 精确分子量: 250.01056g/mol
- 同位素质量: 250.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 233
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 41.8Ų
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1918283-2.5g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 2.5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1918283-1.0g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 1g |
$1500.0 | 2023-05-31 | ||
Enamine | EN300-1918283-1g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 1g |
$1500.0 | 2023-09-17 | ||
Enamine | EN300-1918283-0.05g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 0.05g |
$1261.0 | 2023-09-17 | ||
Enamine | EN300-1918283-0.1g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 0.1g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1918283-10.0g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 10g |
$6450.0 | 2023-05-31 | ||
Enamine | EN300-1918283-0.25g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 0.25g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1918283-0.5g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 0.5g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1918283-10g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 10g |
$6450.0 | 2023-09-17 | ||
Enamine | EN300-1918283-5.0g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 5g |
$4349.0 | 2023-05-31 |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amineに関する追加情報
Compound 2-(5-Bromo-1H-indol-2-yl)cyclopropan-1-amine (CAS No: 2229082-25-9)
The compound 2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine (CAS No: 2229082-25-9) is a fascinating organic molecule with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its bromo-substituted indole ring fused with a cyclopropylamine group, exhibits intriguing properties that make it a valuable subject for research and potential applications.
Structural Features and Synthesis
The molecule consists of a bromo-substituted indole moiety, which is known for its aromatic stability and potential biological activity. The indole ring, a bicyclic structure comprising a benzene ring fused with a pyrrole ring, is a common feature in many bioactive compounds. The bromine substitution at the 5-position of the indole ring introduces electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties. The cyclopropane ring attached to the indole further adds complexity to the molecule, offering unique steric and electronic characteristics.
Recent studies have explored various synthetic routes to construct this compound, leveraging advanced methodologies such as Suzuki-Miyaura coupling reactions and palladium-catalyzed cross-couplings. These methods not only enhance the efficiency of synthesis but also pave the way for the incorporation of additional functional groups, thereby expanding the scope of potential applications.
Biological Activity and Applications
Research into 2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine has revealed promising biological activities, particularly in the context of enzyme inhibition and receptor binding. The compound has shown potential as a lead molecule in drug discovery programs targeting various therapeutic areas, including cancer and neurodegenerative diseases.
In vitro studies have demonstrated that this compound exhibits selective inhibition against key enzymes involved in cellular signaling pathways. For instance, it has been found to modulate the activity of protein kinase C (PKC), a family of enzymes implicated in cancer progression. Additionally, preliminary data suggest that the compound may interact with G-protein coupled receptors (GPCRs), making it a candidate for further exploration in treating conditions such as chronic pain and inflammation.
Materials Science Perspective
Beyond its biological applications, 2-(5-bromo-1H-indol-2-yl)cyclopropane amine has also been investigated for its potential in materials science. The cyclopropane ring introduces strain into the molecule, which can be harnessed to create novel materials with unique mechanical or electronic properties. Researchers are exploring its use as a building block for constructing covalent organic frameworks (COFs) and other advanced materials.
Preliminary experiments indicate that this compound can form stable covalent bonds under specific conditions, suggesting its utility in creating porous materials with high surface area. Such materials could find applications in gas storage, catalysis, and sensing technologies.
Future Directions
The ongoing research on CAS No: 2229082-25-9 highlights its versatility as a chemical entity with diverse applications across multiple disciplines. Future studies are expected to focus on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity. Additionally, efforts will continue to explore its structural modifications to unlock new functionalities and improve its performance in both biological and materials-based contexts.
In conclusion, compound 2-(5-bromoindolyl)cyclopropylamine represents a compelling example of how structural complexity can lead to multifaceted utility in modern science. As research progresses, this compound is poised to contribute significantly to advancements in drug development and material innovation.
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